molecular formula C19H20N2O3S2 B6481568 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide CAS No. 898422-91-8

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide

Cat. No.: B6481568
CAS No.: 898422-91-8
M. Wt: 388.5 g/mol
InChI Key: VGQXZJISYPNUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydrobenzothiophene core substituted with a cyano group at position 3 and a methyl group at position 4. The benzamide moiety is modified with an ethanesulfonyl group at position 2, distinguishing it from simpler benzamide derivatives. The tetrahydrobenzothiophene scaffold is known for conformational flexibility, which can influence binding interactions in biological or material applications .

Properties

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-3-26(23,24)17-7-5-4-6-14(17)18(22)21-19-15(11-20)13-9-8-12(2)10-16(13)25-19/h4-7,12H,3,8-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQXZJISYPNUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CC(CC3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Substituent Variations

(a) 2-(Adamantan-1-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
  • Key Differences : Replaces the ethanesulfonylbenzamide group with an adamantyl-acetamide.
  • Wt.: 368.54 g/mol vs. ~385 g/mol for the target compound) .
(b) 3-Butoxy-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
  • Key Differences : Substitutes the ethanesulfonyl group with a butoxybenzamide.
  • Impact : The ether linkage (butoxy) may reduce metabolic stability compared to the sulfonyl group, which is more resistant to enzymatic cleavage .
(c) N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide
  • Key Differences: Features a branched isopropylphenoxy-acetamide group.
  • Impact : Increased steric bulk may hinder binding to flat enzymatic pockets compared to the planar ethanesulfonylbenzamide .

Pharmacophore and Bioactivity

(a) Sulfonamide vs. Sulfonyl Groups
  • Compounds like N-(2-chlorophenyl)-4-(methylsulfonyl)benzamide () highlight the role of sulfonyl groups in enhancing hydrogen-bonding capacity and target affinity. The ethanesulfonyl group in the target compound likely improves binding to sulfonylurea receptors or kinase domains compared to non-sulfonylated analogs .
(b) Pesticide Derivatives
  • N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide () shares a benzamide backbone but lacks the tetrahydrobenzothiophene core. The target compound’s bicyclic structure may confer unique conformational stability for agrochemical applications .

Crystallographic and Conformational Analysis

  • N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide () adopts a half-chair conformation in the tetrahydrobenzothiophene ring, with intramolecular N–H⋯O hydrogen bonds stabilizing the structure. The ethanesulfonyl group in the target compound may introduce additional steric and electronic effects, altering π-π stacking interactions observed in analogs (e.g., centroid separation = 3.90 Å in ) .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Mol. Wt. (g/mol) Key Substituents
Target Compound C₂₀H₂₁N₂O₃S₂ 409.52 Ethanesulfonyl, cyano, methyl
2-(Adamantan-1-yl)-N-(3-cyano-6-methyl-...-acetamide C₂₂H₂₈N₂OS 368.54 Adamantyl, cyano, methyl
3-Butoxy-N-(3-cyano-6-methyl-...-benzamide C₂₁H₂₄N₂O₂S 376.49 Butoxy, cyano, methyl
N-(3-Cyano-6-methyl-...-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide C₂₄H₂₉N₂O₂S 433.57 Isopropylphenoxy, cyano, methyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.